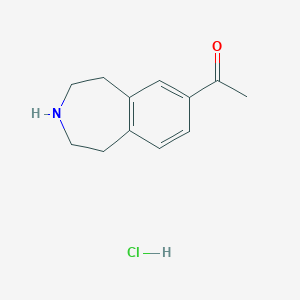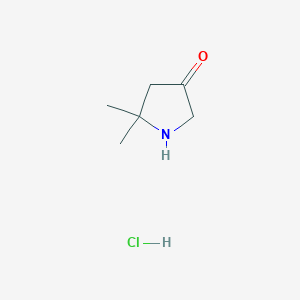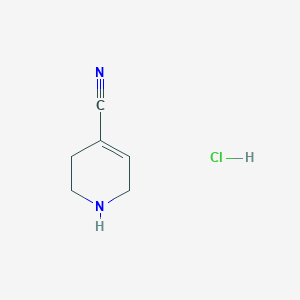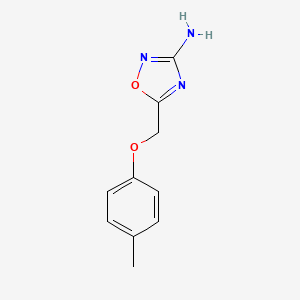
2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline
Overview
Description
2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline is a fluorinated quinoline derivative. Quinoline compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The incorporation of fluorine atoms into quinoline structures often enhances their biological activity and stability, making them valuable in various scientific and industrial applications .
Preparation Methods
The synthesis of 2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline can be achieved through several methods. One common approach involves the cyclization of 2-trifluoromethylaniline with methyl acetates in the presence of a base . Another method includes the direct fluorination of quinoline derivatives using appropriate fluorinating agents . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms in the compound can be displaced by nucleophiles under suitable conditions.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions with organometallic reagents to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common reagents used in these reactions include bases, organometallic reagents, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline has several scientific research applications:
Medicinal Chemistry: The compound is used in the development of new drugs due to its potential biological activities, including antibacterial, antineoplastic, and antiviral properties.
Agriculture: Fluorinated quinolines, including this compound, are used in the development of agrochemicals.
Material Science: The compound is used in the synthesis of liquid crystals and dyes.
Mechanism of Action
The mechanism of action of 2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline involves its interaction with specific molecular targets and pathways. The compound can inhibit various enzymes, leading to its biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological system.
Comparison with Similar Compounds
2-Chloro-8-fluoro-4-(trifluoromethyl)quinoline can be compared with other fluorinated quinolines, such as:
7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its biological activity and stability.
Properties
IUPAC Name |
2-chloro-8-fluoro-4-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClF4N/c11-8-4-6(10(13,14)15)5-2-1-3-7(12)9(5)16-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAWYPPJZUEYNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N=C(C=C2C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClF4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



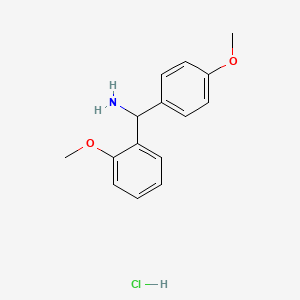
![(1R)-1-[5-chloro-2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B1433119.png)
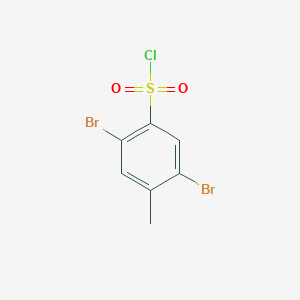
![7-Methyl-1,2,3,4-tetrahydropyrido[2,3-b]pyrazine](/img/structure/B1433121.png)
![6-Oxaspiro[2.5]octan-1-ylmethanamine hydrochloride](/img/structure/B1433125.png)
![6-Oxaspiro[2.5]octan-1-ylmethanol](/img/structure/B1433127.png)

![({3-[1-(Ethylsulfanyl)ethyl]-1,2,4-oxadiazol-5-yl}methyl)(methyl)amine](/img/structure/B1433129.png)
